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Compound of Interest

Compound Name: ST-193

Cat. No.: B15604619 Get Quote

A comprehensive guide for researchers and drug development professionals on the preclinical

safety profile of the arenavirus entry inhibitor ST-193, in comparison to established antiviral

agents Ribavirin and Favipiravir.

This guide provides an objective comparison of the safety profiles of ST-193, a promising

arenavirus entry inhibitor, with the broad-spectrum antiviral drugs Ribavirin and Favipiravir,

which have been used or considered for the treatment of arenavirus infections such as Lassa

fever. The information is compiled from available preclinical and clinical data to assist

researchers in evaluating the therapeutic potential of these compounds.

Comparative Safety and Efficacy Data
The following table summarizes key preclinical and clinical safety and efficacy data for ST-193,

Ribavirin, and Favipiravir in the context of arenavirus infections. Data is primarily derived from

in vivo animal models and clinical observations.
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Parameter ST-193 Ribavirin Favipiravir (T-705)

Mechanism of Action
Arenavirus entry

inhibitor

RNA polymerase

inhibitor, IMPDH

inhibitor

RNA-dependent RNA

polymerase (RdRp)

inhibitor

Animal Model

(Arenavirus)

Lassa Virus (Guinea

Pig)

Lassa Virus (Guinea

Pig), Pichindé Virus

(Guinea Pig)

Pichindé Virus

(Guinea Pig), Lassa

Fever (Human)

Effective Dose

(Animal Model)

25 or 80 mg/kg/day

(i.p.)[1]
25 mg/kg/day (i.p.)[1] 300 mg/kg/day (oral)

Observed Efficacy

(Arenavirus Model)

62.5% survival in

lethal Lassa virus

model[1]

0% survival in the

same Lassa virus

model[1]

Highly effective in

Pichindé virus model

even with delayed

treatment[2][3]

Key Preclinical Safety

Findings

Well-tolerated at

therapeutic doses in

guinea pigs; treated

animals exhibited

fewer signs of disease

compared to Ribavirin

group.[1]

Slower recovery rate

in Pichindé virus

model may be

indicative of toxicity.[2]

[3] Known to cause

hemolytic anemia.

Generally well-

tolerated in animal

models.[2][3]

Lethal Dose (LD50)

Not reported in

publicly available

literature.

Not specified in the

context of arenavirus

studies.

>2000 mg/kg (oral,

mice and rats), >1000

mg/kg (oral, dogs and

monkeys)[4]

Clinical Safety

Observations (Lassa

Fever)

No clinical trial data

available.

Associated with

significant side

effects, including a

life-threatening event

in one study.

Good safety and

tolerability profile in a

Phase II clinical trial;

no severe or serious

adverse events

reported.[5]

Adverse Events

(Clinical, Lassa Fever)

N/A One life-threatening

event reported in a

Phase II trial.

Treatment Emergent

Adverse Events

occurred in 80% of
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patients (similar

distribution to

Ribavirin).[5]

Experimental Protocols
Detailed experimental protocols for preclinical safety and toxicology studies are often

proprietary. However, based on published literature and standardized guidelines, the following

methodologies are representative of the key experiments cited.

In Vivo Efficacy and Safety Study of ST-193 in a Guinea
Pig Model of Lassa Fever
This protocol is based on the methodology described in the evaluation of ST-193 in a lethal

Lassa virus guinea pig model.[1]

Objective: To assess the in vivo efficacy and safety of ST-193 compared to Ribavirin in a lethal

Lassa virus infection model.

Animal Model: Strain 13 guinea pigs.

Procedure:

Animal Acclimatization: Guinea pigs are acclimatized to the laboratory environment.

Infection: Animals are challenged with a lethal dose of Lassa virus (Josiah strain) via

intraperitoneal (i.p.) injection.

Treatment Groups:

ST-193 (25 mg/kg/day, i.p.)

ST-193 (80 mg/kg/day, i.p.)

Ribavirin (25 mg/kg/day, i.p.)

Vehicle control (i.p.)
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Dosing Regimen: Treatment is initiated prior to infection and continued once daily for 14

days.

Monitoring:

Survival: Animals are monitored daily for morbidity and mortality.

Clinical Signs: Signs of disease (e.g., ruffled fur, lethargy) are recorded.

Body Temperature: Rectal temperatures are measured daily.

Viremia: Blood samples are collected at specified intervals to determine viral titers.

Endpoint: The primary endpoint is survival. Surviving animals are monitored for a defined

period post-infection.

General Protocol for Acute Oral Toxicity Testing (Based
on OECD Guideline 423)
This is a generalized protocol for determining the acute oral toxicity of a substance, as outlined

by the Organisation for Economic Co-operation and Development (OECD) Guideline 423

(Acute Toxic Class Method).[6][7][8]

Objective: To determine the acute toxicity of a test substance after oral administration and to

classify it according to the Globally Harmonised System (GHS).

Animal Model: Typically rats or mice (a single sex, usually females, is used).

Procedure:

Animal Preparation: Healthy, young adult animals are acclimatized and fasted prior to

dosing.

Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., water, corn

oil).

Dosing:
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A stepwise procedure is used, with 3 animals per step.

The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50,

300, 2000 mg/kg body weight).

Observation:

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for

at least 14 days.

The time of onset, duration, and severity of toxic signs are recorded.

Stepwise Procedure:

The outcome of the first step (mortality or no mortality) determines the next step:

If mortality occurs, the next step uses a lower dose.

If no mortality occurs, the next step uses a higher dose.

Endpoint: The test is concluded when sufficient information is obtained to classify the

substance's toxicity. A gross necropsy is performed on all animals at the end of the study.

Visualizing Mechanisms and Workflows
To better understand the context of ST-193's safety profile, the following diagrams illustrate the

arenavirus entry pathway, the mechanism of action of the compared antiviral drugs, and a

typical preclinical safety testing workflow.
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Arenavirus cell entry pathway.
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Mechanisms of action for antiviral agents.
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Generalized preclinical safety testing workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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